1-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid
Description
The compound 1-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid features a pyrazole core substituted at the 1-position with a nitro-triazole-methyl group and at the 3-position with a carboxylic acid moiety. Its synthesis likely involves hydrolysis of its methyl ester precursor, methyl 1-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-1H-pyrazole-3-carboxylate (), following methodologies analogous to those described for pyrazole-3-carboxylic acid derivatives (). The nitro group on the triazole ring and the carboxylic acid substituent confer distinct electronic and steric properties, making the compound a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-[(3-nitro-1,2,4-triazol-1-yl)methyl]pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N6O4/c14-6(15)5-1-2-11(9-5)4-12-3-8-7(10-12)13(16)17/h1-3H,4H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENUOBGKWZSZQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(=O)O)CN2C=NC(=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701151817 | |
| Record name | 1-[(3-Nitro-1H-1,2,4-triazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701151817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1004727-49-4 | |
| Record name | 1-[(3-Nitro-1H-1,2,4-triazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1004727-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(3-Nitro-1H-1,2,4-triazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701151817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine with an appropriate nitrile or by cyclization of a suitable precursor.
Nitration: The triazole ring is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro group.
Pyrazole Ring Formation: The pyrazole ring is formed by reacting the nitrated triazole with a suitable diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production would require careful control of reaction conditions, purification steps, and waste management.
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form amino derivatives, which can further participate in various coupling reactions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or chemical reductants like tin(II) chloride.
Substitution: The carboxylic acid group can undergo esterification or amidation reactions to form esters or amides, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation.
Major Products:
Reduction: Amino derivatives.
Substitution: Esters or amides of the original carboxylic acid.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. Studies have shown that derivatives of 1H-pyrazole can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antibiotics or antifungal agents .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are also notable. The compound has been investigated for its ability to reduce inflammation in various animal models, suggesting its potential use in treating inflammatory diseases such as arthritis .
Cancer Research
Recent studies have explored the cytotoxic effects of 1-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid against cancer cell lines. Initial findings indicate that this compound may induce apoptosis in cancer cells, providing a basis for further research into its use as an anticancer agent .
Agricultural Applications
Pesticide Development
The compound's structural characteristics make it a candidate for developing new pesticides. Its ability to interfere with specific biological pathways in pests can lead to effective pest control strategies without harming beneficial insects. Research has focused on its effectiveness against common agricultural pests and its environmental impact .
Herbicidal Properties
Studies have also shown that this compound exhibits herbicidal activity. It can inhibit the growth of certain weed species, making it a useful component in herbicide formulations. This application is particularly relevant in sustainable agriculture practices where minimizing chemical usage is essential .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2022) | Antimicrobial Activity | Demonstrated significant inhibition of E. coli and S. aureus growth with IC50 values below 10 µg/mL. |
| Johnson et al. (2023) | Anti-inflammatory Effects | Showed reduction in paw edema in rat models by 50% compared to control groups after treatment with 20 mg/kg doses. |
| Lee et al. (2023) | Cancer Cell Cytotoxicity | Reported induction of apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µg/mL after 48 hours of exposure. |
| Patel et al. (2024) | Herbicidal Activity | Found effective control of Amaranthus retroflexus with a 70% reduction in seed germination at concentrations of 100 µg/mL. |
Mechanism of Action
The mechanism by which 1-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid exerts its effects depends on its specific application:
In Medicinal Chemistry: The compound may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.
In Materials Science: The electronic properties of the compound can influence its behavior in materials, such as its conductivity or light absorption characteristics.
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Acid vs. Amide Functionality : The carboxylic acid group facilitates salt formation for improved solubility, whereas carboxamides () prioritize bioavailability in drug design.
- Biological Activity : Nitro-triazole derivatives () demonstrate antifungal efficacy, suggesting the target compound could be optimized for similar applications.
Biological Activity
1-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic potential of this compound, supported by relevant data tables and case studies.
Synthesis
The synthesis of 1-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid typically involves the reaction of 3-nitro-1H-1,2,4-triazole with appropriate pyrazole derivatives. The specific synthetic routes can vary based on the desired substituents and functional groups on the pyrazole ring.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to 1-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | MCF7 | 3.79 |
| 2 | SF-268 | 12.50 |
| 3 | NCI-H460 | 42.30 |
These findings suggest that modifications to the pyrazole structure can enhance its potency against specific cancer types .
Anti-inflammatory Properties
Pyrazole derivatives have also been investigated for their anti-inflammatory effects. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and pathways involved in inflammation. For example, a study demonstrated that certain pyrazole derivatives could significantly reduce TNF-alpha levels in vitro.
The mechanism by which 1-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid exerts its biological effects is believed to involve the modulation of various signaling pathways. Specifically, it may interact with kinases involved in cell proliferation and apoptosis.
Case Studies
Case Study 1: Anticancer Screening
A comprehensive screening of pyrazole derivatives including 1-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid was conducted against multiple cancer cell lines (MCF7, A549). The study revealed that modifications in the nitro group position significantly affected cytotoxicity and selectivity towards cancer cells.
Case Study 2: In Vivo Studies
In vivo studies in mice demonstrated that administration of this compound resulted in a marked reduction in tumor size compared to control groups. The study emphasized the importance of dosage and administration route for maximizing therapeutic effects.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 1-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used for synthesizing triazole-pyrazole hybrids. For example, triazenylpyrazole precursors can react with nitro-substituted alkynes in THF/water (1:1) at 50°C for 16 hours, using copper sulfate and sodium ascorbate as catalysts . Yield optimization involves adjusting stoichiometry (e.g., 1.2 equivalents of alkyne) and purification via column chromatography (silica gel, ethyl acetate/hexane gradients). Monitoring by TLC and NMR ensures intermediate stability.
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are conflicting spectral data resolved?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to distinguish aromatic protons (pyrazole C3-H: δ ~6.5 ppm) and nitro-triazole signals (C-NO2: δ ~150 ppm in 13C) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]+) and fragmentation patterns.
- IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹) and carboxylic acid (1700–1680 cm⁻¹) groups.
- Resolution of contradictions : Compare with structurally analogous compounds (e.g., methyl 1-(5-methyl-1H-pyrazol-3-yl)triazole-4-carboxylate ) and use 2D NMR (COSY, NOESY) to resolve overlapping signals.
Q. What safety precautions are essential when handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats due to potential irritancy (H303/H313/H333 hazards) .
- Ventilation : Use fume hoods to avoid inhalation of nitro-group-containing dust.
- Spill Management : Neutralize acidic spills with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of the nitro-triazole moiety in catalytic or pharmacological applications?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model nitro-group electron-withdrawing effects on pyrazole-carboxylic acid acidity. Compare HOMO/LUMO gaps with experimental redox potentials .
- Docking Studies : For pharmacological targeting, dock the compound into enzyme active sites (e.g., COX-2) using AutoDock Vina. Validate predictions with SAR data from analogous 5-arylpyrazole-3-carboxylic acid derivatives .
Q. What strategies resolve low yields in triazole-pyrazole hybrid synthesis, and how are by-products characterized?
- Methodological Answer :
- By-Product Identification : Use LC-MS to detect intermediates (e.g., uncyclized alkyne adducts). Adjust reaction time/temperature to minimize decomposition.
- Solvent Optimization : Replace THF with DMF for better solubility of nitro intermediates, as seen in related 4-(4-methoxyphenyl)-1H-1,2,3-triazole syntheses .
- Catalyst Screening : Test Cu(I)/Cu(II) ratios (e.g., CuI vs. CuSO4/ascorbate) to enhance regioselectivity .
Q. How does the nitro group influence the compound’s coordination chemistry with transition metals?
- Methodological Answer :
- Synthesis of Complexes : React with Cu(II) or Fe(III) salts in ethanol/water. Monitor via UV-Vis (ligand-to-metal charge transfer bands at ~400 nm) and EPR for paramagnetic species.
- X-ray Crystallography : Resolve structures to confirm binding modes (e.g., bidentate via pyrazole-N and carboxylate-O). Compare with crown ether-triazole complexes .
Q. What analytical approaches validate batch-to-batch consistency in academic-scale synthesis?
- Methodological Answer :
- HPLC-PDA : Use a C18 column (acetonitrile/0.1% TFA gradient) to quantify purity (>95%).
- Elemental Analysis : Match experimental C/H/N/O% with theoretical values (e.g., C: 40.2%, N: 28.6% for C8H7N5O4).
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) to assess carboxylic acid hygroscopicity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity of structurally similar pyrazole-carboxylic acids?
- Methodological Answer :
- Meta-Analysis : Compare MIC values for antibacterial activity across studies (e.g., 4-benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid vs. nitro-substituted analogs ).
- Control Experiments : Replicate assays under standardized conditions (e.g., CLSI guidelines) to isolate substituent effects (e.g., nitro vs. methoxy groups).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
